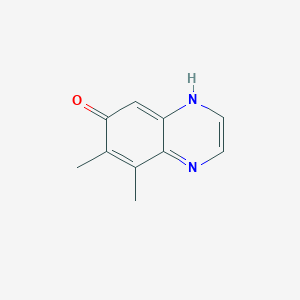
7,8-Dimethylquinoxalin-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-Dimethyl-6-quinoxalinol is an organic compound with the molecular formula C10H10N2O. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound is characterized by its quinoxaline core, substituted with two methyl groups at positions 7 and 8, and a hydroxyl group at position 6.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethyl-6-quinoxalinol typically involves the condensation of 1,2-diamines with α-dicarbonyl compounds. One common method is the reaction of 2,3-butanedione with o-phenylenediamine under acidic conditions, followed by methylation and hydroxylation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as hydrochloric acid or acetic acid.
Industrial Production Methods: Industrial production of 7,8-Dimethyl-6-quinoxalinol may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 7,8-Dimethyl-6-quinoxalinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxaline ring can be reduced to a dihydroquinoxaline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products:
Oxidation: 7,8-Dimethyl-6-quinoxalinone.
Reduction: 7,8-Dimethyl-6-dihydroquinoxaline.
Substitution: 7,8-Dibromo-6-quinoxalinol.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7,8-Dimethyl-6-quinoxalinol involves its interaction with various molecular targets and pathways:
Molecular Targets: It targets enzymes such as kinases and phosphodiesterases, inhibiting their activity and thereby modulating cellular signaling pathways.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and inflammation, making it a potential therapeutic agent for cancer and inflammatory diseases.
Comparación Con Compuestos Similares
Quinoxaline: The parent compound, lacking the methyl and hydroxyl substitutions.
6-Hydroxyquinoxaline: Similar structure but without the methyl groups.
7,8-Dimethylquinoxaline: Lacks the hydroxyl group at position 6.
Uniqueness: 7,8-Dimethyl-6-quinoxalinol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methyl and hydroxyl groups enhances its reactivity and potential for diverse applications compared to its analogs .
Propiedades
Número CAS |
101063-90-5 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.2 g/mol |
Nombre IUPAC |
7,8-dimethylquinoxalin-6-ol |
InChI |
InChI=1S/C10H10N2O/c1-6-7(2)10-8(5-9(6)13)11-3-4-12-10/h3-5,13H,1-2H3 |
Clave InChI |
ZDDDSYQZTSHIHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=NC=CN=C2C=C1O)C |
SMILES isomérico |
CC1=C(C2=NC=CNC2=CC1=O)C |
SMILES canónico |
CC1=C(C2=NC=CNC2=CC1=O)C |
Sinónimos |
6-Quinoxalinol, 7,8-dimethyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















